N-[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N'-PHENETHYLTHIOUREA
Overview
Description
N-[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N’-PHENETHYLTHIOUREA is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrazole ring substituted with chlorinated and fluorinated benzyl groups, as well as a phenethylthiourea moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N’-PHENETHYLTHIOUREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2-chloro-6-fluorobenzyl chloride with 4-chloro-1H-pyrazole-3-carboxylic acid in the presence of a base to form the corresponding benzyl pyrazole derivative. This intermediate is then reacted with phenethylthiourea under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N’-PHENETHYLTHIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated benzyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N’-PHENETHYLTHIOUREA has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N’-PHENETHYLTHIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N’-PHENYLTHIOUREA
- N-[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N’-METHYLTHIOUREA
Uniqueness
N-[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N’-PHENETHYLTHIOUREA is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can interact with molecular targets in ways that similar compounds may not.
Properties
IUPAC Name |
1-[4-chloro-1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-3-(2-phenylethyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2FN4S/c20-15-7-4-8-17(22)14(15)11-26-12-16(21)18(25-26)24-19(27)23-10-9-13-5-2-1-3-6-13/h1-8,12H,9-11H2,(H2,23,24,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHQRZVCHWLPGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NC2=NN(C=C2Cl)CC3=C(C=CC=C3Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2FN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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